4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid
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Overview
Description
4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid typically involves the esterification of 4-carboxyphenylboronic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of catalysts and solvents to enhance sustainability and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Introduction of halogen or nitro groups on the phenyl ring.
Scientific Research Applications
4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid is unique due to the presence of both a methoxycarbonyl group and a methyl substitution on the benzoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the methoxycarbonyl group enhances the compound’s solubility and reactivity in certain chemical reactions, while the methyl group can influence its steric and electronic properties .
Properties
IUPAC Name |
4-(4-methoxycarbonylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10-9-13(15(17)18)7-8-14(10)11-3-5-12(6-4-11)16(19)20-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTQZHNYPGJJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690698 |
Source
|
Record name | 4'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-96-5 |
Source
|
Record name | 4'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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